4,4-Dimethyl-1-phenyl-1-pentyn-3-ol

Catalog No.
S15402797
CAS No.
M.F
C13H16O
M. Wt
188.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4-Dimethyl-1-phenyl-1-pentyn-3-ol

Product Name

4,4-Dimethyl-1-phenyl-1-pentyn-3-ol

IUPAC Name

4,4-dimethyl-1-phenylpent-1-yn-3-ol

Molecular Formula

C13H16O

Molecular Weight

188.26 g/mol

InChI

InChI=1S/C13H16O/c1-13(2,3)12(14)10-9-11-7-5-4-6-8-11/h4-8,12,14H,1-3H3

InChI Key

FGMAZQOESWZPBV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(C#CC1=CC=CC=C1)O

4,4-Dimethyl-1-phenyl-1-pentyn-3-ol is an organic compound characterized by its unique structure, which includes a phenyl group and a tertiary alcohol functional group. Its molecular formula is C13H16OC_{13}H_{16}O, and it has a molecular weight of approximately 188.27 g/mol . The compound features a pentynyl backbone with two methyl groups attached to the fourth carbon and a hydroxyl group at the third carbon, giving it distinct physical and chemical properties.

The compound exists as a colorless liquid and is soluble in organic solvents. Its structure can be represented as follows:

Structural Formula C6H5CCC(OH)(CH3)2\text{Structural Formula }\text{C}_6\text{H}_5-\text{C}\equiv \text{C}-\text{C}(\text{OH})(\text{CH}_3)_2

Typical of alcohols and alkynes. Key reactions include:

  • Nucleophilic Substitution: The hydroxyl group can undergo substitution reactions, where it is replaced by other nucleophiles.
  • Esterification: The alcohol can react with carboxylic acids to form esters.
  • Dehydration: Under acidic conditions, the compound may undergo dehydration to form alkenes.
  • Hydrogenation: The alkyne moiety can be hydrogenated to form alkenes or alkanes depending on the reaction conditions.

These reactions highlight the compound's versatility in organic synthesis.

The synthesis of 4,4-Dimethyl-1-phenyl-1-pentyn-3-ol typically involves several methods:

  • Alkyne Synthesis: This can be achieved through the reaction of phenylacetylene with suitable alkylating agents under basic conditions.
  • Hydroboration-Oxidation: An alternative route involves hydroboration of an appropriate alkyne followed by oxidation to yield the alcohol.
  • Grignard Reaction: A Grignard reagent derived from phenyl magnesium bromide can react with an appropriate carbonyl compound to form the desired alcohol after hydrolysis.

Each method has its own advantages depending on the desired yield and purity of the final product .

4,4-Dimethyl-1-phenyl-1-pentyn-3-ol finds applications in various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Pharmaceuticals: Its structural characteristics make it a candidate for drug development and medicinal chemistry.
  • Chemical Research: Used in studies involving reaction mechanisms and synthetic methodologies.

The compound's unique structure makes it valuable for researchers looking to explore new

Several compounds share structural similarities with 4,4-Dimethyl-1-phenyl-1-pentyn-3-ol. Here are some notable examples:

Compound NameMolecular FormulaKey Features
1-Pentyn-3-olC₅H₈OSimple alkyne alcohol without substitutions
3-Methyl-1-pentyn-3-olC₆H₁₄OContains a methyl group at position 3
2-PheynlpropanalC₉H₁₀OAldehyde derivative with similar aromatic character
4-MethylphenylacetyleneC₉H₈Alkyne with a methyl-substituted phenyl group

Uniqueness

The uniqueness of 4,4-Dimethyl-1-phenyl-1-pentyn-3-ol lies in its combination of both a tertiary alcohol and an alkyne functionality along with two methyl substituents on its carbon chain. This specific arrangement allows for diverse reactivity patterns not found in simpler analogs, making it particularly interesting for synthetic chemists and researchers in organic chemistry.

XLogP3

3.2

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

188.120115130 g/mol

Monoisotopic Mass

188.120115130 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-11-2024

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